Fedovapagon - 347887-36-9

Fedovapagon

Catalog Number: EVT-268246
CAS Number: 347887-36-9
Molecular Formula: C27H34N4O3
Molecular Weight: 462.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fedovapagon has been used in trials studying the treatment of Nocturia.
Source and Classification

Fedovapagon is derived from a class of compounds that target the vasopressin V2 receptor. It is synthesized through advanced chemical methodologies that allow for precise control over its molecular structure, ensuring high purity and efficacy. The compound is classified under the category of nonpeptidic vasopressin analogs, which are designed to mimic the action of vasopressin without the complexities associated with peptide-based drugs .

Synthesis Analysis

The synthesis of Fedovapagon involves several key steps that utilize modern synthetic organic chemistry techniques. A notable method includes the use of continuous flow reactors, which enhance reaction efficiency and product consistency. The synthesis typically requires:

  • Starting Materials: Various organic precursors are used, including those that can undergo palladium-catalyzed reactions.
  • Catalysts: Palladium-based catalysts are frequently employed to facilitate coupling reactions necessary for constructing the complex molecular framework of Fedovapagon.
  • Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are critically optimized to maximize yield and minimize byproducts. For example, a basic environment is often necessary to promote certain reaction pathways .

The final steps usually involve purification processes such as chromatography to ensure that the product meets stringent quality control standards.

Molecular Structure Analysis

Fedovapagon has a complex molecular structure characterized by specific functional groups that confer its biological activity. Its chemical formula is C18H22N4O3C_{18}H_{22}N_4O_3 with a molecular weight of approximately 342.39 g/mol. Key features include:

  • Vasopressin-like Structure: The compound mimics structural elements of vasopressin, allowing it to effectively bind to the V2 receptor.
  • Functional Groups: The presence of amine and hydroxyl groups enhances its solubility and biological activity.
  • Stereochemistry: Fedovapagon exhibits chirality, which is crucial for its interaction with biological targets .

Molecular Visualization

The three-dimensional conformation of Fedovapagon can be analyzed using computational modeling techniques to predict its binding affinity and orientation when interacting with the V2 receptor.

Chemical Reactions Analysis

Fedovapagon participates in various chemical reactions primarily related to its synthesis and degradation pathways. Notable reactions include:

  • Palladium-Catalyzed Coupling Reactions: These are essential for forming key carbon-nitrogen bonds in the synthesis process.
  • Hydrolysis: Under physiological conditions, Fedovapagon can undergo hydrolysis, affecting its stability and bioavailability.
  • Binding Interactions: The compound's ability to interact with the V2 receptor involves conformational changes that can be modeled through molecular dynamics simulations .
Mechanism of Action

The mechanism of action of Fedovapagon centers on its role as an agonist for the vasopressin V2 receptor. Upon binding:

  1. Receptor Activation: Fedovapagon induces a conformational change in the V2 receptor.
  2. Signal Transduction: This activation triggers intracellular signaling pathways involving cyclic adenosine monophosphate (cAMP), leading to increased aquaporin expression in renal collecting ducts.
  3. Physiological Effects: The result is enhanced water reabsorption in kidneys, which can be beneficial in treating conditions like diabetes insipidus or certain types of shock .
Physical and Chemical Properties Analysis

Fedovapagon exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water, which influences its formulation for pharmaceutical applications.
  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data can vary based on purity but typically falls within a defined range indicative of crystalline structure.

These properties are critical for determining appropriate storage conditions and formulation strategies for drug development .

Applications

Fedovapagon's primary applications lie within pharmacology and therapeutic development:

  • Vasopressin Analog Research: It serves as a model compound for studying vasopressin receptor interactions and developing new drugs targeting fluid balance disorders.
  • Potential Therapeutic Uses: Research indicates potential applications in treating conditions such as nephrogenic diabetes insipidus, heart failure, and certain vascular disorders due to its ability to modulate water retention and vascular tone .
  • Experimental Studies: Fedovapagon is also utilized in preclinical studies involving zebrafish models to investigate angiogenesis and vascular development.
Introduction to Fedovapagon: Nomenclature and Therapeutic Relevance

Fedovapagon (chemical name: (2S)-N2,N2-dimethyl-N1-{[2-methyl-4-(2,3,4,5-tetrahydro-1H-1-benzazepine-1-carbonyl)phenyl]methyl}pyrrolidine-1,2-dicarboxamide) is a selective small-molecule agonist targeting the vasopressin V2 receptor (V2R). Its development code VA-106483 or VA483 denotes its origin at Vantia Therapeutics [1] [4]. With the CAS registry number 347887-36-9 and molecular formula C₂₇H₃₄N₄O₃, fedovapagon exemplifies rationally designed molecules for urological disorders [4] [10]. Its INN (International Nonproprietary Name) "fedovapagon" follows WHO nomenclature guidelines for vasopressin receptor modulators, aligning with its antidiuretic mechanism [8] [10].

  • Therapeutic Target: Fedovapagon was developed primarily for nocturnal polyuria, a subtype of nocturia characterized by disproportionate nighttime urine production. By activating renal V2 receptors, it promotes aquaporin-2-mediated water reabsorption, reducing nocturnal urine volume [3] [6]. Unlike peptide-based analogs (e.g., desmopressin), its small-molecule structure offers oral bioavailability and targeted pharmacokinetics [4] [6].

Table 1: Fedovapagon Nomenclature

Identifier TypeDesignation
Systematic IUPAC Name(2S)-N2,N2-dimethyl-N1-{[2-methyl-4-(2,3,4,5-tetrahydro-1H-1-benzazepine-1-carbonyl)phenyl]methyl}pyrrolidine-1,2-dicarboxamide
INNFedovapagon
SynonymsVA-106483; VA483
CAS Registry347887-36-9
Molecular FormulaC₂₇H₃₄N₄O₃

Historical Context of Vasopressin Receptor Modulation in Urological Disorders

The therapeutic modulation of vasopressin receptors began with peptide hormones like native arginine vasopressin (AVP) and its synthetic analog desmopressin. Early efforts focused on diabetes insipidus and enuresis, leveraging V2R activation to concentrate urine [6]. However, peptide therapeutics faced limitations:

  • Short half-life requiring frequent dosing
  • Nasal administration challenges (e.g., variable absorption)
  • Hyponatremia risks from prolonged receptor stimulation [6]

The discovery of V2R expression in bladder urothelium (beyond renal tubules) revolutionized the field. Research demonstrated that localized V2R activation:

  • Induces bladder smooth muscle relaxation
  • Enhances solute-free water reabsorption from stored urine
  • Modulates nocturnal urine production and bladder capacity [3]

This dual mechanism validated fedovapagon’s design as a small-molecule V2R agonist capable of targeting both renal and extra-renal pathways. Preclinical models confirmed that fedovapagon decreased urine production by 55% in mice and prolonged the first uninterrupted sleep period (FUSP)—a key metric in nocturia management [3] [9].

Fedovapagon’s Classification Within the Canon of Small-Molecule Therapeutics

Fedovapagon belongs to the non-peptide benzazepine derivatives—a class engineered for oral bioavailability and receptor selectivity. Its pharmacological profile includes:

- High Selectivity:

  • EC₅₀ of 24 nM for human V2R (vs. 150 nM for rat V2R), indicating species-specific optimization [4]
  • Minimal activity at V1a/V1b receptors, reducing off-target effects (e.g., vasoconstriction) [10]

- Structural Advantages:

  • Molecular Weight: 462.59 g/mol, within Lipinski’s "rule of five" parameters for drug-likeness [10]
  • Stereochemistry: S-configuration at the pyrrolidine carboxamide moiety critical for V2R binding [4] [10]

Table 2: Pharmacodynamic Profile vs. Peptide Analogs

ParameterFedovapagonDesmopressin
Receptor TargetV2RV2R > V1R
EC₅₀ (Human V2R)24 nM0.3–1.5 nM
Administration RouteOralIntranasal/Oral
Half-lifeNot published2–4 hours
Molecular TypeSmall moleculePeptide

Fedovapagon’s classification as a New Molecular Entity (NME) underscores its chemical novelty relative to endogenous peptides or repurposed hormones [1]. Its orphan drug status for nocturia further emphasized unmet clinical needs in urological therapeutics [1].

Position in Current Pharmacopeia: Bridging Mechanistic Innovation and Clinical Demand

Despite its discontinuation in clinical development (Phase II/III trials terminated in 2021), fedovapagon retains significance in pharmacopeias as a proof-of-concept molecule for targeted V2R agonism [1] [8]. Its legacy includes:

- Mechanistic Insights:

  • Demonstrated urothelial V2R activation in murine bladders, reducing baseline pressure and contractile activity during cystometry [3]
  • Validated the "localized antidiuresis" hypothesis—bladder water reabsorption independently contributes to nocturia management [3] [6]

- Regulatory and Compendial Impact:

  • Orphan Designation: Granted for nocturia to incentivize development for rare phenotypes (e.g., refractory nocturnal polyuria) [1]
  • Pharmacopeial Citations: While not monographed in major compendia (USP/Ph.Eur.), its chemistry informs general chapters on:
  • Small-molecule agonist characterization
  • Vasopressin receptor binding assays [5] [10]

- Clinical Demand Nexus:

  • Addressed limitations of desmopressin (e.g., hyponatremia risk) through shorter receptor occupancy
  • Pioneered phenotype-specific nocturia therapy by targeting polyuria subtypes [6] [9]

Table 3: Development Timeline and Key Findings

YearDevelopment MilestoneSignificance
2008First pharmacodynamic characterizationConfirmed V2R agonist activity (EC₅₀ = 24 nM) [4]
2013Phase I trial in BPH patients with nocturiaDemonstrated antidiuretic effect [9]
2021Discontinuation of Phase II/III trials (USA, UK, Germany)Strategic decisions, not safety-related [1]
2025Bladder V2R mechanism elucidatedConfirmed bladder relaxation and urothelial water reabsorption [3]

Fedovapagon’s innovation lies in bridging mechanistic novelty (dual kidney-bladder action) with clinical pragmatism (oral dosing). Though discontinued, it catalysed next-generation V2R agonists with optimized therapeutic indices [3] [6].

Properties

CAS Number

347887-36-9

Product Name

Fedovapagon

IUPAC Name

(2S)-2-N,2-N-dimethyl-1-N-[[2-methyl-4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)phenyl]methyl]pyrrolidine-1,2-dicarboxamide

Molecular Formula

C27H34N4O3

Molecular Weight

462.6 g/mol

InChI

InChI=1S/C27H34N4O3/c1-19-17-21(25(32)30-15-7-6-10-20-9-4-5-11-23(20)30)13-14-22(19)18-28-27(34)31-16-8-12-24(31)26(33)29(2)3/h4-5,9,11,13-14,17,24H,6-8,10,12,15-16,18H2,1-3H3,(H,28,34)/t24-/m0/s1

InChI Key

RUOLFWZIFNQQGH-DEOSSOPVSA-N

SMILES

CC1=C(C=CC(=C1)C(=O)N2CCCCC3=CC=CC=C32)CNC(=O)N4CCCC4C(=O)N(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

VA106483; VA-106483; VA 106483; VT483; VT-483; VT 483; Fedovapagon

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCCCC3=CC=CC=C32)CNC(=O)N4CCCC4C(=O)N(C)C

Isomeric SMILES

CC1=C(C=CC(=C1)C(=O)N2CCCCC3=CC=CC=C32)CNC(=O)N4CCC[C@H]4C(=O)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.